2-[(Benzyloxy)methyl]-2-methylbutanoic acid
Description
2-[(Benzyloxy)methyl]-2-methylbutanoic acid is a branched carboxylic acid characterized by a benzyloxymethyl group (–CH₂OBn) and a methyl group (–CH₃) attached to the same carbon as the carboxylic acid (–COOH) moiety. The ethyl variant has a molecular formula of C₁₄H₂₀O₃, a molecular weight of 236.31 g/mol, and is described as an oil stored at room temperature . Extrapolating to the methyl analog, the molecular formula would likely be C₁₃H₁₈O₃, with a molecular weight of ~222.28 g/mol.
Properties
IUPAC Name |
2-methyl-2-(phenylmethoxymethyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-3-13(2,12(14)15)10-16-9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZZVTODBDLUHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(COCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Benzyloxy)methyl]-2-methylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbutanoic acid and benzyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction.
Purification: The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(Benzyloxy)methyl]-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzyloxy compounds.
Scientific Research Applications
2-[(Benzyloxy)methyl]-2-methylbutanoic acid has several applications in scientific research, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may serve as a precursor for bioactive molecules or as a tool in biochemical studies.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(Benzyloxy)methyl]-2-methylbutanoic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1 2-[(Benzyloxy)methyl]-2-ethylbutanoic Acid
- Key Differences : The ethyl substituent increases molecular weight (236.31 vs. ~222.28 g/mol) and lipophilicity compared to the methyl variant. This substitution may reduce solubility in aqueous media but enhance membrane permeability in biological systems .
- Functional Similarities : Both compounds share the benzyloxymethyl ester group, which can undergo hydrolysis under acidic or basic conditions to yield benzyl alcohol and the corresponding carboxylic acid.
2.1.2 (S)- and (R)-2-Methylbutanoic Acid
- Chiral Properties: The enantiomers of 2-methylbutanoic acid exhibit distinct olfactory characteristics—(S)-2-methylbutanoic acid has a fruity aroma, while the (R)-enantiomer has a cheesy odor due to stereospecific interactions with olfactory receptors .
- Relevance to Target Compound: If 2-[(benzyloxy)methyl]-2-methylbutanoic acid contains a chiral center, its enantiomers may similarly differ in bioactivity or sensory properties. However, the bulky benzyloxymethyl group could mitigate such stereochemical effects.
2.1.3 (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic Acid
- Structural Contrast: This compound (CAS 42417-65-2) features an amide bond and a benzyloxycarbonyl group, unlike the ester-linked benzyloxymethyl group in the target compound.
- Functional Implications : The target compound’s ester group may confer higher reactivity in nucleophilic acyl substitution reactions compared to the amide analog.
Physicochemical and Functional Properties
Biological Activity
2-[(Benzyloxy)methyl]-2-methylbutanoic acid, with the CAS number 1603260-32-7, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzyloxy group attached to a methylbutanoic acid backbone. Its structural formula can be represented as follows:
This structure contributes to its interactions with biological systems.
Antioxidant Properties
Recent studies have indicated that derivatives of this compound may exhibit antioxidant properties . Antioxidants are crucial in mitigating oxidative stress, which is linked to various age-related diseases. In vitro evaluations suggest that compounds with similar structures can protect cellular viability against oxidative agents like hydrogen peroxide .
Enzyme Inhibition
Research has shown that related compounds can act as inhibitors for various enzymes. The inhibition of protein kinases and other enzymes could lead to therapeutic applications in cancer and other diseases. For instance, compounds structurally similar to this compound have demonstrated inhibitory effects on protein kinase C (PKC), which plays a significant role in cell signaling pathways associated with cancer progression.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, potentially leading to alterations in enzyme activity and cellular signaling pathways.
Case Studies
- Antioxidant Activity : A study evaluating the antioxidant capacity of related compounds found that they significantly reduced oxidative damage in human cell lines. The protective effects were attributed to their ability to scavenge free radicals and enhance endogenous antioxidant defenses .
- Enzyme Inhibition : A series of experiments demonstrated that derivatives of this compound inhibited PKC activity in vitro, suggesting potential applications in cancer therapeutics. The inhibition was dose-dependent, indicating a relationship between concentration and effectiveness.
Data Table: Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
